molecular formula C10H15N B151714 (4-Propylphenyl)methanamine CAS No. 538342-98-2

(4-Propylphenyl)methanamine

Cat. No. B151714
M. Wt: 149.23 g/mol
InChI Key: XOADGIXTUMJDDN-UHFFFAOYSA-N
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Description

The compound "(4-Propylphenyl)methanamine" is not directly mentioned in the provided papers. However, the papers discuss various related compounds and methodologies that could be relevant to the analysis of similar chemical structures and their properties. For instance, the synthesis of related compounds through methods like reductive amination and the characterization of their pharmacological activities are common themes .

Synthesis Analysis

Reductive amination is a common synthetic route for producing amines, including methanamine derivatives. Paper describes the identification of an impurity in methamphetamine synthesized via reductive amination of 1-phenyl-2-propanone (P2P), which is a related ketone. Similarly, paper discusses methamphetamine synthesis through reductive alkylation hydrogenolysis of P2P with N-benzylmethylamine. These methods could potentially be adapted for the synthesis of "(4-Propylphenyl)methanamine" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of a compound greatly influences its chemical reactivity and interaction with biological targets. Paper describes the synthesis of a diamino scaffold designed to stabilize parallel turn conformations, which is an example of how molecular structure can be tailored for specific properties. Although not directly related to "(4-Propylphenyl)methanamine," the principles of molecular design and conformational analysis are applicable .

Chemical Reactions Analysis

The chemical reactivity of methanamine derivatives can be inferred from the reactions they undergo. For example, paper describes the use of (N-isocyanimino) triphenylphosphorane for the preparation of densely functionalized methanamine derivatives. This suggests that "(4-Propylphenyl)methanamine" could potentially participate in similar reactions to yield a variety of functionalized products .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Papers and discuss the pharmacological properties of methanamine derivatives, including their receptor affinity and selectivity, which are influenced by their chemical structure. These properties are crucial for the development of pharmaceutical agents. The solubility, metabolic stability, and membrane permeability are also important factors that are often characterized during the drug development process .

properties

IUPAC Name

(4-propylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-2-3-9-4-6-10(8-11)7-5-9/h4-7H,2-3,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOADGIXTUMJDDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70478914
Record name (4-Propylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70478914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Propylphenyl)methanamine

CAS RN

538342-98-2
Record name (4-Propylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70478914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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